(Chloromethyl)diphenylphosphine Oxide

Beschreibung

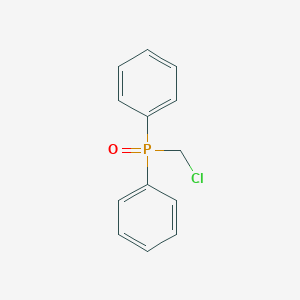

(Chloromethyl)diphenylphosphine oxide (ClCH₂P(O)Ph₂) is an organophosphorus compound characterized by a phosphine oxide core substituted with a chloromethyl group and two phenyl rings. Its molecular structure combines electron-withdrawing (chlorine) and bulky aromatic (phenyl) groups, making it a versatile intermediate in coordination chemistry and organic synthesis.

Key properties include:

- Molecular formula: C₁₃H₁₁ClOP

- Functional groups: P=O, Cl–CH₂–

Eigenschaften

IUPAC Name |

[chloromethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFFLDNJJJXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Chloromethyl)diphenylphosphine Oxide can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with chloromethyl methyl ether in the presence of a base. Another method includes the reaction of diphenylphosphine with formaldehyde and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using diphenylphosphine and chloromethyl methyl ether under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or dichloromethane, followed by purification through recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: (Chloromethyl)diphenylphosphine Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diphenylphosphine oxide.

Reduction: It can be reduced to diphenylphosphine.

Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Major Products:

Oxidation: Diphenylphosphine oxide.

Reduction: Diphenylphosphine.

Substitution: Various substituted phosphine oxides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₂ClOP

- Molecular Weight : 250.66 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents like chloroform, DMSO, and ethyl acetate

Organic Synthesis

(Chloromethyl)diphenylphosphine oxide serves as a phosphorylating agent in organic synthesis. Its ability to introduce phosphonate groups onto organic molecules allows researchers to create functionalized compounds with enhanced properties. This compound is particularly useful in:

- Synthesis of Phosphonates : The introduction of phosphonate groups can improve the stability and bioavailability of potential drug candidates, making it valuable in medicinal chemistry.

-

Reagent for Chemical Reactions : It can be used in various chemical reactions such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Converts to diphenylphosphine oxide using oxidizing agents like hydrogen peroxide.

- Reduction : Can be reduced to diphenylphosphine using lithium aluminum hydride.

- Substitution Reactions : The chloromethyl group can be substituted with nucleophiles such as amines or alcohols under basic conditions.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with various metal ions. Studies utilizing techniques like electron paramagnetic resonance spectroscopy have shown that this compound can stabilize different oxidation states of metals, influencing their reactivity and stability .

Case Study: Complex Formation

A notable case involves the interaction of this compound with tin and uranium complexes. The compound forms stable complexes with tin(II) chloride and uranyl nitrate, demonstrating its role as a bidentate ligand .

| Complex | Metal Ion | Yield (%) |

|---|---|---|

| 1 | Me₂SnCl₂ | 67 |

| 2 | UO₂(NO₃)₂ | Not specified |

Material Science

In material science, this compound is utilized as a building block for synthesizing various functional materials. Its unique properties allow for the development of polymers and resins with tailored functionalities.

Biological Applications

While primarily used in synthetic chemistry, this compound has implications in biological research:

- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms due to its reactivity with biological systems.

- Drug Development : The phosphonate groups introduced can enhance the pharmacological properties of drug candidates, making it an important tool in drug design.

Wirkmechanismus

The mechanism of action of (Chloromethyl)diphenylphosphine Oxide involves its ability to act as a ligand and form complexes with metal ions. The compound can coordinate with metal centers through its phosphorus atom, influencing the reactivity and stability of the metal complexes. This property is utilized in catalysis and material science .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphine Oxides

Structural and Physical Properties

Key Observations :

- The chloromethyl group in ClCH₂P(O)Ph₂ introduces both steric bulk and electronic effects, distinguishing it from simpler analogs like dimethylphosphine oxide.

Hydrophosphorylation Reactions

- Diphenylphosphine oxide reacts preferentially with electron-deficient alkynes under copper catalysis, achieving high regioselectivity .

- This compound is expected to exhibit similar reactivity, but the electron-withdrawing Cl may further polarize the P=O bond, accelerating radical or ionic pathways.

Metal Complexation

- ClCH₂P(O)Ph₂ forms 1:1 complexes with Sn and U, where the chloromethyl group influences molecular packing via CH···O interactions rather than direct coordination .

- In contrast, dimethylphosphine oxide lacks sufficient steric bulk for stable complexation, highlighting the importance of phenyl substituents in ligand design.

Electrochemical Behavior

- Compounds with diphenylphosphine oxide units (e.g., SPA-2,7-F(POPh₂)₂) show irreversible oxidation waves at ~1.05 V due to electron-poor phosphine oxide fragments .

- The chloromethyl group in ClCH₂P(O)Ph₂ may lower oxidation potentials by enhancing electron deficiency, though direct electrochemical data are lacking.

Bond Dissociation Energy (BDE) and Radical Stability

- The P–H BDE in diphenylphosphine oxide is 79 kcal/mol, enabling hydrogen-atom transfer in radical reactions .

- Substitution with a chloromethyl group likely increases the P=O bond strength due to electron withdrawal, but this remains untested. Such effects could stabilize phosphorus-centered radicals, expanding utility in photoredox catalysis.

Biologische Aktivität

(Chloromethyl)diphenylphosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a reagent in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its phosphine oxide functional group, which contributes to its reactivity and biological interactions. The compound can be synthesized through various methods, including the reduction of tertiary phosphine oxides and the quaternization of diphenylphosphines with chloromethylating agents .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Nucleophiles : The chloromethyl group can react with nucleophiles such as amines and thiols, potentially leading to the formation of biologically active derivatives.

- Inhibition of Enzymatic Activity : Similar phosphine oxides have been shown to inhibit certain enzymes, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Some studies indicate that phosphine oxides possess antimicrobial properties, which may be relevant for developing new antibacterial agents.

Case Studies

- Enzymatic Inhibition :

- Antimicrobial Properties :

- Reactivity in Organic Synthesis :

Table 1: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for (Chloromethyl)diphenylphosphine Oxide?

The synthesis of this compound typically involves nucleophilic substitution or oxidative coupling. For example:

- Coordination-driven synthesis : Reacting diphenylphosphine oxide with chloromethylating agents (e.g., chloromethylsilanes) in the presence of transition metals like tin or uranium. This method yields stable complexes, as demonstrated in studies involving Sn(II) and U(IV) coordination .

- Multicomponent reactions : Microwave-assisted cycloaddition with alkynes and oxidizing agents (e.g., Ag₂O) in acetonitrile under optimized conditions (100°C, 2 h) .

- Carbodiimide-mediated coupling : Using dicyclohexylcarbodiimide (DCC) and DMAP to activate carboxylic acids, followed by reaction with diphenylphosphine oxide in dichloromethane .

Q. How is this compound characterized using spectroscopic and structural methods?

Key characterization techniques include:

- NMR spectroscopy : ³¹P NMR is critical for confirming phosphorus environments (δ ~20–30 ppm for phosphine oxides). ¹H and ¹³C NMR resolve chloromethyl and phenyl group signals .

- X-ray crystallography : Determines molecular geometry, bond angles (e.g., P=O bond length ~1.48 Å), and crystal packing. Used in studies of γ-hydroxyphosphine oxide derivatives .

- FT-IR : Identifies P=O stretching vibrations (~1150–1200 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl⁻ or phenyl groups) validate molecular weight and structure .

Q. What are the typical reactions involving this compound in organic synthesis?

- Ligand formation : Acts as a precursor for phosphorus-containing ligands in catalysis. For example, functionalizing graphite oxide for Pt-catalyzed hydrosilylation of olefins .

- Nucleophilic substitution : The chloromethyl group reacts with amines or thiols to form phosphine oxide derivatives .

- Oxidative coupling : Participates in cycloadditions with alkynes under microwave irradiation to form benzophosphole oxides .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity in cycloadditions .

- Catalyst screening : Ag₂O outperforms CuO in oxidation steps due to higher electrophilicity .

- Temperature control : Microwave-assisted heating at 100°C reduces reaction time from hours to minutes .

- Stoichiometry : Using 1.5 equivalents of diphenylphosphine oxide ensures complete conversion of alkynes .

Q. What computational methods are used to study the electronic structure of this compound?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., P-Cl: ~250 kJ/mol) and charge distribution on phosphorus .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding between P=O and adjacent groups) in crystal structures .

- Molecular dynamics simulations : Predicts thermal stability and degradation pathways under varying conditions .

Q. What role does this compound play in catalytic systems?

- Support functionalization : Diphenylphosphine oxide-modified graphite oxide (GO-P-Pt) enhances Pt dispersion, improving catalytic activity in hydrosilylation (yields >90%) .

- Ligand design : The chloromethyl group enables post-synthetic modification of metal complexes (e.g., Sn or U) for tailored reactivity in redox reactions .

- Stabilizing intermediates : In multicomponent reactions, it stabilizes zwitterionic intermediates during cycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.